molecular formula C2H4BrNO2 B2973413 1-Bromo-2-nitroethane CAS No. 10524-56-8

1-Bromo-2-nitroethane

Cat. No. B2973413
CAS RN: 10524-56-8
M. Wt: 153.963
InChI Key: GXRJYFQJICTJLH-UHFFFAOYSA-N
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Description

1-Bromo-2-nitroethane is an organic compound with a molecular weight of 153.96 . . The IUPAC name for this compound is 1-bromo-2-nitroethane .


Molecular Structure Analysis

The InChI code for 1-Bromo-2-nitroethane is 1S/C2H4BrNO2/c3-1-2-4(5)6/h1-2H2 . This code provides a specific identifier for the molecular structure of the compound.

Scientific Research Applications

Recovery and Purification

1-Bromo-2-nitroethane, referred to as G-1 in several studies, is a high-value pharmaceutical compound. It has been effectively separated from waste ethanol through nanofiltration, indicating its potential for recovery and reuse in the pharmaceutical industry. This process exhibits not only technical feasibility but also economic viability, proving its importance in sustainable pharmaceutical practices (Martínez et al., 2012).

Crystal Recovery from Waste Streams

Membrane crystallization has been explored as a technique to recover 1-Bromo-2-nitroethane in its crystalline form from waste aqueous solutions. This method has shown promise in allowing operations with higher concentrations due to the increased solubility of its mixture form, Vitrofural, in water. This innovative technique paves the way for efficient recovery of valuable pharmaceutical compounds from waste streams (Martínez et al., 2014).

Synthesis of Enantiomerically Enriched Compounds

The compound has been central to the synthesis of highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols. This synthesis is achieved through the direct condensation of aldehydes with bromonitromethane in the presence of catalytic copper(ii) acetate and specific ligands, showcasing the compound's versatility in creating enantiomerically rich substances for pharmaceutical use (Blay, Hernandez‐Olmos, & Pedro, 2008).

Catalytic Reactions and Synthesis

1-Bromo-2-nitroethane has been used in catalytic reactions to synthesize 2-nitroamines with high anti selectivity and excellent stereoselectivity. This demonstrates its crucial role in chemical reactions that require precise control over the stereochemistry of the products, further indicating its importance in synthesizing complex organic molecules (Soengas et al., 2012).

properties

IUPAC Name

1-bromo-2-nitroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrNO2/c3-1-2-4(5)6/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRJYFQJICTJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-nitroethane

Citations

For This Compound
3
Citations
L Dong, FE Chen - RSC advances, 2020 - pubs.rsc.org
… Second, stereoselectivity is often poor when the substrate is a substituted nitroalkane such as bromonitromethane, 1-bromo-2-nitroethane or 2-nitroethanol. Third, chiral ligands are …
Number of citations: 31 pubs.rsc.org
M Zhao, W Lu - Organic letters, 2018 - ACS Publications
… Similar to the results in Scheme 2, 1-bromo-2-nitroethane 2i was obtained in very poor (2–3%) yield based on either KBr or Br 2 in the presence of NaNO 2 (catalyst)/37% HCl (acid)/O 2 …
Number of citations: 30 pubs.acs.org
A Vopálenská, V Dočekal, S Petrželová… - The Journal of …, 2023 - ACS Publications
… Despite known examples of spirooxindole-fused cyclobutanes, (11b) we did not observe any conversion of starting methyleneindolinone 1a in reaction with 1-bromo-2-nitroethane (2c). …
Number of citations: 7 pubs.acs.org

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